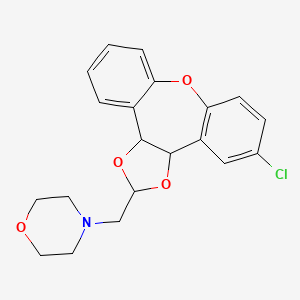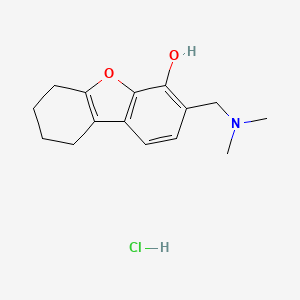
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride is a chemical compound with a complex structure It is known for its unique properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the dibenzofuran core, followed by the introduction of the dimethylamino group and the tetrahydro modifications. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, which lacks the tetrahydro and dimethylamino modifications.
4-Dibenzofuranol: A simpler derivative without the tetrahydro and dimethylamino groups.
Dimethylaminomethyl derivatives: Compounds with similar dimethylamino modifications but different core structures.
Uniqueness
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
118638-04-3 |
|---|---|
Molekularformel |
C15H20ClNO2 |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
3-[(dimethylamino)methyl]-6,7,8,9-tetrahydrodibenzofuran-4-ol;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-16(2)9-10-7-8-12-11-5-3-4-6-13(11)18-15(12)14(10)17;/h7-8,17H,3-6,9H2,1-2H3;1H |
InChI-Schlüssel |
JOTJSOIHJFEEDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C2=C(C=C1)C3=C(O2)CCCC3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


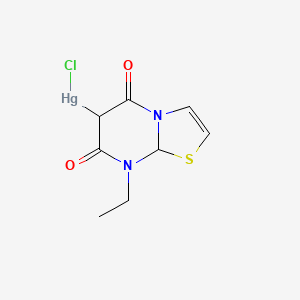
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
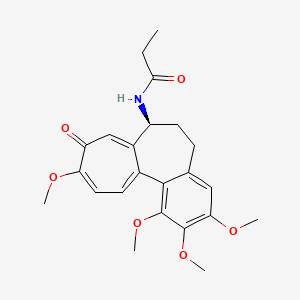
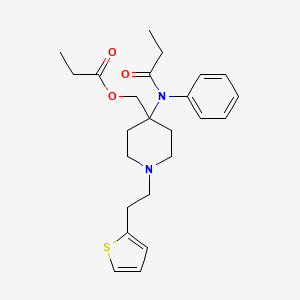

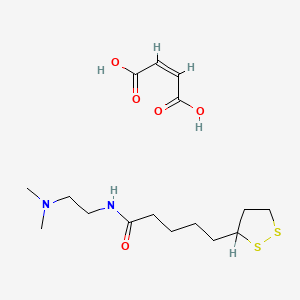
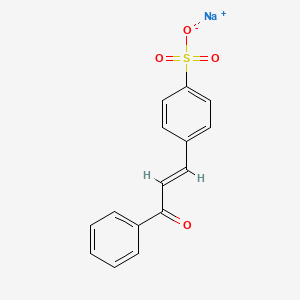
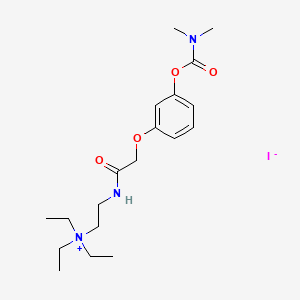
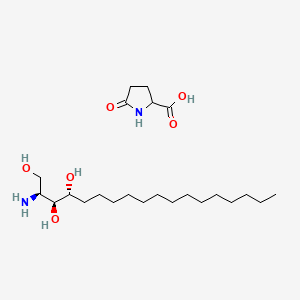
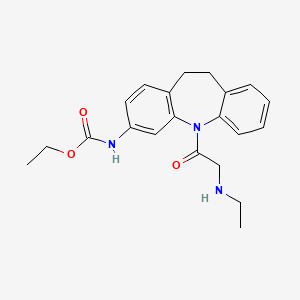
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)
